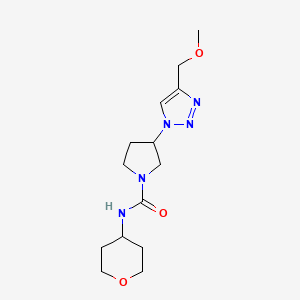

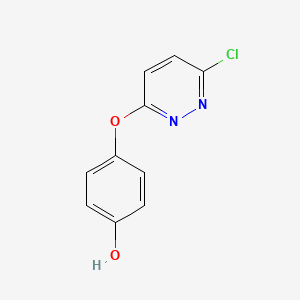

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the condensation of specific precursors . For example, a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leads to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles and pyrrolidines can be characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles can be influenced by various factors such as the presence of electron-withdrawing and donating substituents .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on the substituents present in the molecule .科学的研究の応用

Synthesis and Biological Activity

- Research has demonstrated the synthesis of novel heterocyclic compounds incorporating elements such as oxazole, pyrazoline, and pyridine, aiming at discovering biologically active substances. For instance, compounds have been studied for their anticancer and antimicrobial activities, showing potential against a wide range of pathogenic strains. These findings suggest the utility of such compounds in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Structural and Theoretical Studies

- The molecular structure of related compounds has been determined through various spectroanalytical techniques, including single-crystal X-ray diffraction, FT-IR spectroscopy, and theoretical calculations using Hartree-Fock and Density Functional Theory methods. These studies provide insights into the physicochemical properties and potential applications of the compounds in designing new materials with desired properties (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).

Antimicrobial and Anticancer Evaluation

- Another study focused on the synthesis of a library of heterocyclic compounds and evaluated their antibacterial, antifungal, and antimycobacterial activities. The findings highlighted several compounds with significant activity against bacterial and fungal strains, underscoring the potential of these synthesized compounds in developing new antimicrobial agents. Additionally, in-silico ADME prediction properties suggested excellent drug-likeness, indicating their suitability for further drug development processes (Pandya, Dave, Patel, & Desai, 2019).

Synthesis Methods for New Compounds

- Innovative synthesis methods have been explored to create novel compounds with potential for further application in medicinal chemistry. These methods involve the condensation of various chemical entities, aiming at the synthesis of compounds with specific structural features and biological activities. Such research contributes to the expansion of the chemical space available for the discovery of new therapeutic agents (Holla et al., 2004).

作用機序

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a non-steroidal agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound affects multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .

Safety and Hazards

生化学分析

Biochemical Properties

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone interacts with the GPBAR1 receptor . This interaction induces the mRNA expression of the GPBAR1 target gene pro-glucagon . The compound shows high selectivity over other bile acid receptors, making it a valuable tool for studying GPBAR1-related disorders .

Cellular Effects

This compound influences cell function by activating the GPBAR1 receptor . This activation stimulates the transcription of the proglucagon gene and the secretion of the incretin GLP-1, which can lower blood glucose and insulin levels while increasing insulin sensitivity .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the GPBAR1 receptor . This binding interaction activates the receptor, leading to changes in gene expression and the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon .

特性

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-7-9(18-6-13-7)11(16)15-3-2-8(4-15)10-12-5-17-14-10/h5-6,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEIRBOIZGNUII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2874226.png)

![2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione](/img/structure/B2874227.png)

![1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2874228.png)

![2-[[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]thio]acetic acid butyl ester](/img/structure/B2874230.png)

![7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2874232.png)

![2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2874233.png)

![[1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2874234.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]furan-2-carboxamide](/img/structure/B2874238.png)